(13R)-13-hydroxymyristic acid
Description
Significance of Hydroxylated Fatty Acids in Biological Systems
Hydroxylated fatty acids (HFAs) are a diverse class of fatty acids characterized by the presence of one or more hydroxyl groups along their carbon chain. mdpi.com These molecules are integral components of various essential lipids in living organisms, including triacylglycerols, waxes, and cerebrosides. mdpi.com The presence of the hydroxyl group imparts special properties to HFAs, such as increased reactivity, stability, and viscosity when compared to their non-hydroxylated counterparts. mdpi.com
In biological systems, HFAs play a multitude of roles. They are crucial constituents of sphingolipids, particularly in the nervous system, where 2-hydroxy fatty acids are found in the ceramide portion of cerebrosides. gerli.comnih.gov Certain HFAs have been shown to possess potent biological activities, including anti-cancer properties. gerli.com For instance, the synthetic derivative 2-hydroxyoleic acid has demonstrated significant anti-cancer effects. gerli.com Furthermore, HFAs are involved in providing permeability barriers in both plants and mammals, helping to reduce water loss. researchgate.net In bacteria, 3-hydroxy fatty acids are characteristic components of lipid A, a major part of the outer membrane of Gram-negative bacteria. gerli.com
The position of the hydroxyl group on the fatty acid chain is critical and often dictates its biological function and potential industrial application. researchgate.net This has led to considerable interest in the enzymatic and chemical synthesis of specific HFA isomers. mdpi.comresearchgate.net
Contextualizing (13R)-13-hydroxymyristic acid within the Hydroxy Fatty Acid Landscape
This compound is classified as an (omega-1)-hydroxy fatty acid. This means the hydroxyl group is located on the carbon atom adjacent to the terminal methyl group of myristic acid. nih.govnih.gov Myristic acid, a 14-carbon saturated fatty acid, serves as the parent compound for this compound. ataman-chemicals.comebi.ac.uk
The "13R" designation specifies the stereochemistry at the 13th carbon, indicating a particular three-dimensional arrangement of the hydroxyl group. This stereospecificity is crucial as different stereoisomers can exhibit distinct biological activities and be recognized by different enzymes.
Within the broader landscape of HFAs, this compound is a subject of research due to its specific structure and its relationship to other biologically important molecules. For instance, it is functionally related to (3R,13R)-3,13-dihydroxymyristic acid, highlighting its role as a potential precursor or metabolite in biochemical pathways. obolibrary.org
Overview of Key Research Areas Pertaining to this compound
Research on this compound is multifaceted, touching upon its biosynthesis, natural occurrence, and potential applications. Key areas of investigation include:
Biosynthesis and Chemical Synthesis: Understanding how this specific HFA is produced, both biologically and synthetically, is a primary focus. Microbial transformations and enzymatic processes are being explored as potential routes for its synthesis. mdpi.comgoogle.com
Natural Occurrence and Biological Roles: Identifying the natural sources of this compound and elucidating its functions in the organisms that produce it are active areas of research. For example, it is a known metabolite in the nematode Caenorhabditis elegans, where it is a component of ascarosides, a class of signaling molecules. nih.gov
Analytical Characterization: Developing and refining methods for the detection and characterization of this compound are essential for advancing research in this area.
Structure
3D Structure
Properties
Molecular Formula |
C14H28O3 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
(13R)-13-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1 |
InChI Key |
KNFJWKJXKURGQU-CYBMUJFWSA-N |
SMILES |
CC(CCCCCCCCCCCC(=O)O)O |
Isomeric SMILES |
C[C@H](CCCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CC(CCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 13r 13 Hydroxymyristic Acid and Analogues
Microbial Hydratase Activity in Oxygenated Fatty Acid Production
Microbial hydratases are enzymes that catalyze the addition of a water molecule to a carbon-carbon double bond, a reaction that can be used to introduce hydroxyl groups into fatty acids. nih.govmdpi.com This approach offers an alternative to oxidation reactions. mdpi.com
Fatty acid hydratases from various bacteria, such as Lactobacillus plantarum, have been characterized and used for the production of hydroxy fatty acids. mdpi.comfrontiersin.org For instance, a hydratase from Stenotrophomonas nitritireducens has shown high activity in hydrating unsaturated fatty acids. researchgate.net Microbial hydratases often exhibit high regioselectivity, with many hydrating oleic and linoleic acids at the C-10 position. gsartor.org This specificity makes them valuable catalysts for producing specific hydroxy fatty acids for industrial applications. mdpi.comresearchgate.net
Biocatalytic Approaches for Hydroxyl Group Introduction
Lipoxygenase Involvement in Fatty Acid Oxyfunctionalization
While lipoxygenases (LOXs) are a well-known family of non-heme iron-containing dioxygenases that catalyze the oxygenation of polyunsaturated fatty acids, their direct role in the biosynthesis of (13R)-13-hydroxymyristic acid from the saturated myristic acid is not the primary pathway. nih.govnih.gov Lipoxygenases typically require a 1,4-cis,cis-pentadiene moiety within the fatty acid substrate to initiate catalysis, a feature absent in saturated fatty acids like myristic acid. nih.govmdpi.com The primary function of LOXs is to produce chiral hydroperoxy fatty acids from polyunsaturated precursors, which are then key intermediates in the biosynthesis of a wide array of signaling molecules, including leukotrienes and lipoxins. nih.govthegoodscentscompany.com
The biosynthesis of hydroxylated saturated fatty acids, such as this compound, is more directly attributed to the action of other enzyme families, most notably cytochrome P450 monooxygenases. These enzymes are capable of hydroxylating unactivated C-H bonds in a variety of substrates, including saturated fatty acids.
However, lipoxygenases are crucial in the broader context of fatty acid oxyfunctionalization, creating a diverse pool of hydroxylated fatty acids from unsaturated precursors. For instance, the biosynthesis of certain lactones from linoleic acid is initiated by a lipoxygenation at the C-13 position, forming a 13-hydroperoxide. nih.gov This hydroperoxide then undergoes further metabolic processing, including β-oxidation, to yield valuable aroma compounds. nih.gov
Table 1: Key Enzymes in Fatty Acid Oxyfunctionalization
| Enzyme Family | Substrate Type | Primary Product | Relevance to this compound |
|---|---|---|---|
| Lipoxygenases (LOX) | Polyunsaturated fatty acids | Hydroperoxy fatty acids | Indirect; provides context for fatty acid hydroxylation. |
Metabolic Interconversions and Degradation Pathways (e.g., β-Oxidative Degradation for Lactone Formation)
The primary metabolic pathway for the degradation of fatty acids, including this compound, is β-oxidation. nih.govphysiology.org This catabolic process occurs within the mitochondria and peroxisomes and involves a cyclical series of four enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, releasing acetyl-CoA. nih.gov
In the case of hydroxy fatty acids, the β-oxidation pathway can lead to the formation of valuable lactones. nih.gov The process begins with the activation of the fatty acid to its corresponding acyl-CoA thioester. The β-oxidation spiral then proceeds, and when the hydroxyl group is located at a suitable position (typically C-4 or C-5 relative to the carboxyl group of an intermediate), the resulting hydroxyacyl-CoA can undergo intramolecular esterification to form a stable cyclic ester, known as a lactone. nih.govacs.org
For this compound (a C14 fatty acid), several cycles of β-oxidation would shorten the carbon chain. For example, after four cycles of β-oxidation, the original C13 hydroxyl group would be at the C5 position of the remaining C6 fatty acyl-CoA intermediate. This 5-hydroxyhexanoyl-CoA could then cyclize to form a δ-lactone. A well-documented parallel is the formation of (R)-δ-decalactone from the β-oxidative degradation of (13R)-coriolic acid. nih.gov
The stereochemistry of the resulting lactone is directly determined by the chirality of the initial hydroxy fatty acid precursor. nih.gov Therefore, the (13R) configuration of 13-hydroxymyristic acid would be expected to yield a lactone with a specific stereochemistry.
Table 2: Products of β-Oxidative Degradation of Hydroxy Fatty Acids
| Precursor Hydroxy Fatty Acid | Key Intermediate after β-Oxidation | Final Lactone Product |
|---|---|---|
| This compound | 5-Hydroxyhexanoyl-CoA (hypothetical) | δ-Hexalactone (hypothetical) |
| (13R)-Coriolic Acid | Not specified | (R)-δ-Decalactone nih.gov |
It is important to note that the efficiency of lactone formation can be influenced by the specific enzymes present in the organism and the potential toxicity of the lactone products to the microbial cells undertaking the biotransformation. nih.gov
Biological Functions and Molecular Mechanisms of 13r 13 Hydroxymyristic Acid and Its Derivatives
Role in Inter-Kingdom Chemical Signaling
(13R)-13-hydroxymyristic acid and its derivatives are pivotal in mediating chemical conversations between different biological kingdoms, most notably between nematodes and other organisms. This is primarily achieved through their role as precursors to a class of small molecules known as ascarosides.
Precursor to Ascarosides as Nematode Small-Molecule Signals Affecting Development and Behavior
This compound is a foundational component in the biosynthesis of ascarosides, a conserved family of signaling molecules crucial for nematode life history. mdpi.com These glycolipid pheromones are constructed in a modular fashion, combining a 3,6-dideoxysugar, L-ascarylose, with fatty acid-like side chains derived from processes like peroxisomal β-oxidation. mdpi.comnih.govnih.gov The biosynthesis pathway involves the production of very long-chain ascarosides which are then shortened in two-carbon increments through cycles of β-oxidation. nih.gov
Ascarosides govern a wide array of developmental and behavioral processes in nematodes such as Caenorhabditis elegans. springernature.com They are key regulators of developmental timing, particularly the entry into the stress-resistant "dauer" larval stage, a decision influenced by population density and environmental conditions. nih.govlsu.edu Furthermore, these molecules orchestrate social behaviors including mating, aggregation, and dispersal. mdpi.comnih.govnih.gov For instance, specific blends of ascarosides act as potent sex pheromones, attracting males to hermaphrodites, while others can induce dispersal when food is scarce. mdpi.com The production and release of ascarosides are life-stage and sex-dependent, creating a complex chemical language that nematodes use to navigate their environment and interact with each other. caltech.edu
The influence of ascarosides extends beyond nematode-nematode interactions. They are recognized by other organisms, demonstrating their role in inter-kingdom signaling. For example, certain fungi that prey on nematodes can detect ascarosides, which triggers the formation of traps to capture them. pnas.org Plant-pathogenic nematodes also produce ascarosides that can elicit immune responses in plants. pnas.org This indicates a long-standing evolutionary relationship where these nematode-specific molecules have been co-opted for detection by other species. pnas.org
Modulating Biological Activity through Structural Derivatization of Ascarosides
The biological activity of ascarosides is exquisitely sensitive to their chemical structure, and even slight modifications can lead to dramatically different behavioral or developmental outcomes. mdpi.comnih.gov This structural diversity allows for a nuanced and highly specific chemical communication system. The modular nature of ascaroside biosynthesis, integrating building blocks from carbohydrate, fatty acid, and amino acid metabolism, gives rise to a vast library of signaling molecules. nih.govnih.govacs.org
Structural derivatization can occur at several positions on the ascaroside molecule, including variations in the length of the fatty acid side chain and the attachment of different chemical moieties. mdpi.comresearchgate.net These modifications can profoundly alter the biological function of the molecule. For example, the addition of an indole-3-carbonyl group to ascr#3, a dauer-inducing and repulsive signal, transforms it into icas#3, a potent attractant for hermaphrodites. nih.govacs.org This highlights how a simple derivatization can switch the behavioral output from repulsion to attraction.
Similarly, other modifications, such as the attachment of an octopamine-derived side chain, create ascarosides like osas#9, which acts as a dispersal signal, particularly under conditions of food scarcity. mdpi.com The activity of ascarosides is also concentration-dependent, with high and low concentrations often triggering opposing behaviors. caltech.edu This intricate system of structural and concentration-dependent signaling allows for a highly regulated and context-specific control of nematode biology. The specificity of these interactions suggests that the corresponding G protein-coupled receptors (GPCRs) in the nematode's chemosensory neurons are highly attuned to these subtle structural differences. nih.govlsu.edu This specificity is thought to be crucial in environments where multiple nematode species coexist, preventing "crosstalk" between their chemical signaling systems. lsu.edu
Table 1: Examples of Ascaroside Derivatives and Their Functions
| Ascaroside | Structural Feature | Biological Function(s) | Reference(s) |
|---|---|---|---|
| ascr#2, ascr#3, ascr#4 | Core ascaroside structures | Induce dauer formation, act as male attractants | mdpi.com |
| icas#3 | ascr#3 with an indole-3-carbonyl group | Potent hermaphrodite attractant | nih.govacs.org |
| osas#9 | Ascaroside with an octopamine-derived side chain | Dispersal signal, especially when food is scarce | mdpi.com |
| ascr#7 | Structurally similar to other ascarosides but nearly inactive as a male attractant | Demonstrates high specificity of receptor binding | acs.org |
Involvement in Microbial Pathogenesis and Physiology
Hydroxy fatty acids, including this compound and related compounds, play significant roles in the interactions between microbes and their hosts, influencing both bacterial virulence and the host's immune response.
Functional Significance as a Lipid A Component in Gram-Negative Bacteria and its Recognition by Host Toll-like Receptor 4
This compound is a form of myristic acid found in the Lipid A component of lipopolysaccharide (LPS) in some Gram-negative bacteria. glpbio.comnih.govnih.gov LPS is a major constituent of the outer membrane of these bacteria and serves as a potent activator of the innate immune system in vertebrates. nih.govfrontiersin.orgnih.gov The Lipid A moiety is the primary endotoxic component of LPS and is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2 on the surface of host immune cells. nih.govfrontiersin.orgnih.gov
The precise structure of Lipid A, including the number, length, and position of its fatty acyl chains, is critical in determining the strength and nature of the TLR4-mediated inflammatory response. nih.govacs.org Variations in Lipid A structure can lead to a spectrum of outcomes, from strong pro-inflammatory signaling to an inhibitory or even antagonistic effect on TLR4. nih.gov For instance, the hexa-acylated Lipid A from Escherichia coli is a powerful agonist of TLR4 signaling, while other structural variants from different bacterial species can modulate or even evade this immune recognition. frontiersin.orgnih.gov This structural variability is a key mechanism by which pathogenic bacteria can manipulate the host immune response to their advantage. nih.gov The recognition of Lipid A by TLR4 is also host-specific, with differences in human and mouse TLR4 affecting their ability to respond to certain Lipid A variants. nih.govasm.org
Modulation of Bacterial Virulence Factors by Related Hydroxy Fatty Acids (e.g., 3-hydroxypalmitic acid methyl ester in Ralstonia solanacearum quorum sensing)
Related hydroxy fatty acids are key signaling molecules in bacterial communication systems known as quorum sensing (QS). These systems allow bacteria to coordinate gene expression in a population density-dependent manner, often regulating the production of virulence factors. A well-studied example is the role of 3-hydroxypalmitic acid methyl ester (3-OH-PAME) in the plant pathogen Ralstonia solanacearum. caymanchem.comnih.govcabidigitallibrary.org
3-OH-PAME acts as a crucial autoregulator in R. solanacearum, controlling the expression of a suite of virulence factors necessary for causing bacterial wilt disease. nih.govlipidmaps.org This signaling molecule is part of the Phc quorum-sensing system, which, when activated at high cell densities, upregulates the production of exopolysaccharides (EPS) and cell-wall-degrading enzymes like endoglucanase. cabidigitallibrary.orgfrontiersin.org These factors are essential for the bacterium's ability to colonize the host plant's xylem and cause disease symptoms. frontiersin.org The central role of 3-OH-PAME in regulating virulence has made it a target for disease control strategies aimed at disrupting bacterial communication, a concept known as quorum quenching. cabidigitallibrary.orgfrontiersin.org
Other bacteria also utilize hydroxy fatty acids to modulate their virulence and interact with their hosts. For example, Staphylococcus aureus produces 10-hydroxystearic acid (10-HSA) from host-derived oleic acid. mdpi.com This conversion is mediated by the enzyme oleate (B1233923) hydratase (OhyA), and the resulting 10-HSA is thought to suppress the host inflammatory response, thereby promoting the bacterium's survival and virulence. asm.orgnih.gov Deletion of the ohyA gene in S. aureus leads to a more robust host immune response and compromised virulence, highlighting the importance of this hydroxy fatty acid in immune modulation. asm.orgnih.gov
Table 2: Examples of Hydroxy Fatty Acids in Bacterial Signaling and Virulence
| Hydroxy Fatty Acid | Bacterium | Function | Reference(s) |
|---|---|---|---|
| 3-hydroxypalmitic acid methyl ester (3-OH-PAME) | Ralstonia solanacearum | Quorum sensing signal regulating virulence factors (e.g., EPS, endoglucanase) | caymanchem.comnih.govcabidigitallibrary.orglipidmaps.org |
| 10-hydroxystearic acid (10-HSA) | Staphylococcus aureus | Modulates and suppresses host immune response, promoting virulence | mdpi.comasm.orgnih.gov |
Mechanisms of Action in Antimicrobial Contexts
Hydroxy fatty acids, including derivatives of myristic acid, have demonstrated antimicrobial properties against a range of microorganisms. Their mechanisms of action are often multifaceted, involving disruption of cellular structures and interference with key physiological processes.
Research into the antimicrobial activity of various hydroxy fatty acids has shown their effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net For example, hydroxylated fatty acids produced by Pseudomonas aeruginosa PR3 from various substrates exhibited antibacterial activity against food-borne pathogens like Bacillus subtilis, Listeria monocytogenes, and Staphylococcus aureus. researchgate.net The presence of hydroxyl groups on the fatty acid chain imparts special properties, such as increased reactivity, which may contribute to their antimicrobial effects. researchgate.net
One of the primary targets for these lipophilic compounds is the bacterial cell membrane. Fatty acids can interfere with the integrity of the cell membrane, leading to increased permeability and ultimately cell death. researchgate.net This disruption can affect various membrane-associated functions, including energy production and transport processes.
Furthermore, some hydroxy fatty acids can interfere with bacterial signaling and virulence. For instance, in the context of lipopeptide antibiotics, the β-hydroxymyristoyl lipid chain has been shown to be essential for antimicrobial efficacy. researchgate.net In a study on humimycin A analogs, derivatives containing a β-hydroxymyristic acid component, including the (13R) isomer, exhibited potent activity against S. aureus, including methicillin-resistant strains (MRSA). mdpi.comnih.gov These lipopeptides are thought to inhibit bacterial growth rapidly, and their amphipathic nature, conferred by the fatty acid tail and peptide head, is crucial for their interaction with and disruption of the bacterial membrane. mdpi.com The ability of these molecules to interfere with critical cellular processes like biofilm formation and toxin production further underscores their potential as antimicrobial agents. researchgate.net
Essential Role of Hydroxylated Acyl Chains in Lipopeptide Antimicrobial Activity
The antimicrobial efficacy of many lipopeptides is intrinsically linked to the structure of their fatty acid component, with the presence and nature of hydroxylated acyl chains playing a pivotal role. The β-hydroxylated acyl chain, particularly with a chain length of 14 carbons as seen in β-hydroxymyristic acid, is considered essential for the antimicrobial activity of certain lipopeptides. mdpi.com This specific structural feature provides an optimal balance of hydrophobicity and lipophilicity, which is crucial for the molecule's interaction with bacterial membranes. mdpi.com
The hydroxyl group itself introduces a degree of amphiphilicity, which is thought to facilitate the initial interaction with the bacterial membrane. mdpi.com The length of the acyl chain is also a critical determinant of activity. Research suggests that a moderate chain length is most effective for disrupting the integrity of bacterial membranes. mdpi.com This is supported by findings that replacing the β-hydroxymyristoyl chain in some lipopeptide analogs with other fatty acids leads to a loss of antimicrobial activity. mdpi.com
The table below summarizes the minimum inhibitory concentrations (MIC) of humimycin analogs with (R)- and (S)-β-hydroxymyristic acid against different strains of Staphylococcus aureus, illustrating the importance of the hydroxylated acyl chain's stereochemistry.
| Humimycin Analog | S. aureus ATCC 29213 MIC (µg/mL) | MRSA ATCC 43300 MIC (µg/mL) |
| 12R | 2 | 8 |
| 12S | 2 | 32 |
| 13R | 4 | 128 |
| 13S | 4 | 128 |
Interaction with Bacterial Membranes and Cellular Processes
The primary mode of action for many antimicrobial lipopeptides involves targeting and disrupting the bacterial cell membrane. nih.govfrontiersin.org The amphiphilic nature of these molecules, conferred by the hydrophilic peptide head and the hydrophobic fatty acid tail, facilitates their insertion into the lipid bilayer of bacterial membranes. frontiersin.orgasm.org This interaction is driven by a combination of electrostatic forces and hydrophobicity. frontiersin.orgasm.org
Once integrated into the membrane, lipopeptides can disrupt its integrity through several proposed mechanisms, including the formation of pores or channels, or by acting in a detergent-like manner to solubilize the membrane. nih.govfrontiersin.org This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components and ultimately resulting in cell death. frontiersin.orgasm.org
Beyond direct membrane disruption, some lipopeptides are known to interact with specific membrane-associated proteins or intracellular targets to interfere with essential cellular processes. mdpi.comnih.gov For example, some studies suggest that the β-hydroxymyristoyl chain is important for binding to specific targets like MurJ, a lipid II flippase involved in cell wall synthesis. mdpi.com Molecular docking studies have indicated potential interactions between the lipopeptide and key residues of such protein targets. researchgate.net The fatty acid chain length has been shown to be a critical factor, with optimal antimicrobial activity often observed for chain lengths between 8 and 12 carbons. researchgate.net
Immunomodulatory and Anti-inflammatory Activities of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids that have demonstrated significant immunomodulatory and anti-inflammatory properties. nih.govnih.govscilit.com These bioactive lipids are synthesized in mammalian tissues and are also found in various foods. nih.gov
Pharmacological studies using animal models and cell cultures have revealed the anti-inflammatory and immunomodulatory potential of FAHFAs. nih.govscilit.com For instance, certain FAHFAs have been shown to protect against colitis by regulating both innate and adaptive immune responses in the gut. nih.gov These effects appear to be mediated, at least in part, through G protein-coupled receptor 120 (GPR120). nih.gov
The anti-inflammatory actions of FAHFAs extend to various immune cells. In vitro studies have demonstrated that FAHFAs can attenuate the activation of dendritic cells and the subsequent proliferation and polarization of T cells. nih.gov Furthermore, polyunsaturated fatty acid (PUFA) derived FAHFAs, such as 13-docosahexaenoic acid hydroxy linoleic acid (13-DHAHLA), have been shown to be particularly potent in their anti-inflammatory effects. encyclopedia.pubmdpi.com
Suppression of Cytokine Expression in Macrophages
A key mechanism underlying the anti-inflammatory effects of FAHFAs is their ability to suppress the production of pro-inflammatory cytokines in macrophages. diabetesjournals.orgnih.gov Macrophages play a central role in the inflammatory response, and their activation leads to the release of a variety of inflammatory mediators, including cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). mdpi.comdiabetesjournals.org
Studies have shown that specific FAHFAs can inhibit the lipopolysaccharide (LPS)-induced secretion of these pro-inflammatory cytokines from macrophages. encyclopedia.pubdiabetesjournals.orgnih.gov For example, both palmitic acid esters of hydroxy stearic acids (PAHSAs) and 13-DHAHLA have been found to prevent the increase in IL-6 concentrations and decrease the mRNA levels of IL-6, TNF-α, and IL-1β in LPS-stimulated macrophages. diabetesjournals.org This suggests that FAHFAs can modulate the inflammatory response at the level of gene expression. diabetesjournals.org
The table below presents data on the effect of a specific FAHFA, 13-DHAHLA, on cytokine mRNA levels in LPS-stimulated RAW 264.7 macrophages.
| Treatment | IL-6 mRNA (relative to control) | TNF-α mRNA (relative to control) | IL-1β mRNA (relative to control) |
| LPS | 1.00 | 1.00 | 1.00 |
| LPS + 13-DHAHLA (10 µM) | 0.45 | 0.60 | 0.55 |
Data adapted from American Diabetes Association diabetesjournals.org
While some FAHFAs exhibit anti-inflammatory activity, it has been noted that this effect may only occur at supraphysiological concentrations for certain derivatives. nih.gov However, the conversion of pro-inflammatory lipids into less inflammatory FAHFAs may represent a mechanism to dampen inflammation. nih.gov
Influence on Host-Microbe Interactions (e.g., Gut Microbiota-Derived Hydroxy Fatty Acids)
The gut microbiota plays a crucial role in host health, in part by producing a vast array of metabolites that can influence host physiology. nih.govnih.gov Among these are hydroxy fatty acids, which are generated through the microbial transformation of dietary lipids, such as polyunsaturated fatty acids. tandfonline.com
These microbiota-derived hydroxy fatty acids can act as signaling molecules, influencing host-microbe interactions and modulating immune responses. nih.govmdpi.com For instance, some bacterial species in the gut can produce hydroxylated fatty acids that can modulate the host's immune system. mdpi.com The production of these oxylipins by bacteria can enhance their ability to adhere to and be internalized by host cells, thereby influencing pathogen fitness. mdpi.com
Furthermore, the composition of the gut microbiota can be influenced by dietary factors, which in turn affects the profile of microbially-produced metabolites, including hydroxy fatty acids. tandfonline.commdpi.com This highlights a complex interplay between diet, the gut microbiome, and the production of bioactive lipid metabolites that can impact host health and disease. tandfonline.commdpi.com For example, specific Bifidobacterium strains can convert linoleic acid into conjugated linoleic acid (CLA), a fatty acid with various reported systemic health benefits. tandfonline.com
Academic Synthesis and Derivatization Strategies for 13r 13 Hydroxymyristic Acid
Stereoselective Chemical Synthesis Approaches
Chemical synthesis provides a robust platform for producing (13R)-13-hydroxymyristic acid with a defined stereochemistry at the C-13 position. These methods often rely on the use of pre-existing chiral molecules or the application of stereoselective reactions to control the spatial arrangement of atoms in the final product.
Chiral Pool Starting Materials for Defined Stereoisomers
The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. semanticscholar.org These natural molecules, which include amino acids, carbohydrates, and hydroxy acids, possess inherent stereocenters that can be incorporated into the target molecule, thereby dictating its stereochemistry. semanticscholar.org For the synthesis of this compound, a starting material containing a chiral center with the desired 'R' configuration would be selected. This strategy offers an efficient pathway to the target compound, as the key stereocenter is pre-established. semanticscholar.orgrsc.org The use of chiral pool starting materials is a well-established method for establishing pivotal stereocenters in optically active compounds. semanticscholar.org
Application of Stereoselective Reactions (e.g., Wittig Reactions, Reductions)
Stereoselective reductions of prochiral ketones are another critical tool. By using chiral reducing agents or catalysts, a ketone can be reduced to a secondary alcohol with a high degree of enantioselectivity, thereby establishing the (R)-hydroxyl group at the C-13 position. These reactions are fundamental in asymmetric synthesis, allowing for the precise construction of chiral molecules.
Biocatalytic Synthesis and Functionalization
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions, reducing the environmental impact. mdpi.com
Enzymatic Esterification of Hydroxy Fatty Acids to Macrolactones and Estolides
Hydroxy fatty acids like 13-hydroxymyristic acid can serve as monomers for the synthesis of valuable biopolymers. mdpi.com Lipases, a class of enzymes that catalyze the hydrolysis and synthesis of esters, are particularly effective in this regard. mdpi.comresearchgate.net In non-aqueous media, lipases can catalyze the intermolecular esterification of hydroxy fatty acids to form estolides, which are oligomeric or polymeric esters. mdpi.comresearchgate.net This process can also be directed towards intramolecular esterification to produce macrolactones. The choice of enzyme, solvent, and reaction conditions can influence the degree of polymerization and the ratio of macrolactones to estolides. researchgate.net The enzymatic synthesis of estolides is considered a green chemistry approach, avoiding the harsh conditions and side reactions associated with chemical catalysis. mdpi.commdpi.com
| Product | Enzyme | Starting Material | Key Finding |
| Estolides | Lipase | Hydroxy fatty acids | Lipases can effectively catalyze the formation of estolides from hydroxy fatty acids in organic media. researchgate.net |
| Macrolactones | Lipase | Hydroxy fatty acids | Intramolecular esterification catalyzed by lipases can yield macrolactones. researchgate.net |
| Estolide Esters | Lipase | Ricinoleic acid and various carboxylic acids | Enzymatic synthesis avoids colored byproducts and harsh reaction conditions seen in chemical catalysis. mdpi.com |
Green Chemistry Approaches using Lipases for Hydroxamic Acid Derivatives
Hydroxamic acids are a class of compounds with a wide range of biological activities and applications, including as metal chelators and enzyme inhibitors. scispace.comnih.gov The synthesis of hydroxamic acid derivatives from fatty acids can be achieved using lipases in a green and efficient manner. researchgate.netmdpi.com This biocatalytic approach involves the reaction of a fatty acid or its ester with hydroxylamine (B1172632) or a substituted hydroxylamine in the presence of a lipase. scispace.commdpi.com The use of enzymes avoids the need for harsh reagents and complex purification steps often associated with traditional chemical methods for hydroxamic acid synthesis. researchgate.net Lipase-catalyzed synthesis of N-methyl fatty hydroxamic acids has been demonstrated using various oil feedstocks, highlighting the versatility of this green chemistry approach. mdpi.com
| Catalyst | Reactants | Product | Key Features |
| Lipozyme TL IM (Lipase) | Ketapang seed oil, N-methylhydroxylamine | N-methyl fatty hydroxamic acids | Biocatalytic, environmentally friendly, high conversion rate. mdpi.com |
| Immobilized Lipase B from Candida antarctica | Aniline, other precursors | Vorinostat (a hydroxamic acid) | Chemoenzymatic protocol, high yield, eco-friendly solvent. researchgate.net |
| Rhizomucor miehei lipase | Fatty acids, soybean methyl ester | Alkanohydroxamic acids | Enzymatic hydroxylaminolysis. scispace.com |
Microbial Conversion of Fatty Acids to Value-Added Oxygenated Products
Microorganisms possess a diverse array of enzymes capable of performing highly specific oxidation reactions on fatty acids. researchgate.net This metabolic capability can be harnessed for the production of valuable oxygenated products, including this compound. semanticscholar.orgresearchgate.net Certain bacteria and fungi contain cytochrome P450 monooxygenases and other hydroxylases that can introduce hydroxyl groups at specific positions along the fatty acid chain. researchgate.netwikipedia.orgmedsciencegroup.com For instance, the hydroxylation of myristic acid at the ω-1 position (C-13) can be achieved through microbial fermentation. nih.gov The regioselectivity of these enzymes can sometimes be influenced by the chain length of the fatty acid substrate. nih.gov Furthermore, genetic engineering of microorganisms to express specific hydroxylases can enhance the yield and selectivity of the desired hydroxy fatty acid. d-nb.info This approach represents a promising route for the sustainable and scalable production of this compound from renewable feedstocks. researchgate.net
| Organism/Enzyme System | Substrate | Product(s) | Key Aspects |
| Bacillus megaterium | Polyunsaturated fatty acids | Various hydroxylated and epoxidized fatty acids | Possesses a self-sufficient P450 monooxygenase. researchgate.net |
| Cytochrome P450 enzymes (e.g., CYP4A11, CYP2E1) | Saturated fatty acids (e.g., lauric, myristic) | ω and ω-1 hydroxy fatty acids | Regioselectivity can be influenced by the specific P450 isozyme. medsciencegroup.comnih.gov |
| Engineered E. coli expressing P450 BM-3 | Pentadecanoic acid | Chiral 12-, 13-, and 14-hydroxypentadecanoic acids | In vivo production with high optical purities. d-nb.info |
| Fungal Peroxygenase | Myristic acid | (ω-1)-hydroxymyristic acid | Highly regioselective hydroxylation. wiley.comd-nb.info |
Generation of Analogs for Structure-Activity Relationship Studies
The generation of analogs of this compound is a key strategy to probe its biological functions and to develop new therapeutic agents. Structure-activity relationship (SAR) studies involving these analogs have provided valuable insights into the structural requirements for various biological activities, including antimicrobial action and protein N-myristoylation.
A notable example of SAR studies involves the incorporation of this compound and its analogs into the structure of the antimicrobial lipopeptide, humimycin A. pnas.orgnih.gov By systematically modifying the peptide portion of the molecule while retaining the lipid tail, researchers have been able to elucidate the role of the fatty acid moiety in the antimicrobial activity of the resulting lipopeptides against pathogens such as Staphylococcus aureus. pnas.orgnih.gov
In these studies, a series of humimycin A analogs were synthesized using solid-phase peptide synthesis. pnas.org While some analogs incorporated the natural (R)-enantiomer of 13-hydroxymyristic acid, others were synthesized with the (S)-enantiomer to investigate the impact of stereochemistry on biological activity. pnas.org The antimicrobial efficacy of these analogs was then assessed by determining their minimum inhibitory concentrations (MIC) against various bacterial strains, including methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov
The results of these SAR studies revealed several key findings. Firstly, the β-hydroxymyristoyl lipid chain was found to be essential for the antimicrobial efficacy of the humimycin analogs. mdpi.com Secondly, the stereochemistry of the β-hydroxyl group did not appear to play a critical role in the inhibition of some strains, with only a twofold difference in activity observed between the (S)- and (R)-isomers in certain cases. pnas.orgnih.gov However, for other strains, the stereochemistry at this position had a more pronounced effect on activity. pnas.org For instance, a significant decrease in activity was observed for analogs with the (13R)- and (13S)-hydroxyl group against a specific methicillin-resistant strain when compared to other analogs. pnas.org
Table 1: Antimicrobial Activity of Humimycin A Analogs Incorporating (13R)- and (13S)-Hydroxymyristic Acid
| Analog | Fatty Acid Moiety | Peptide Sequence Modification | MIC (µg/mL) against S. aureus ATCC 29213 | MIC (µg/mL) against S. aureus ATCC 43300 (MRSA) |
|---|---|---|---|---|
| 12R | This compound | Trp at positions 1 & 3 | 4 | 8 |
| 12S | (13S)-13-Hydroxymyristic acid | Trp at positions 1 & 3 | 2 | 4 |
| 13R | This compound | Trp at position 1, Ala at position 6 | 8 | 128 |
| 13S | (13S)-13-Hydroxymyristic acid | Trp at position 1, Ala at position 6 | 4 | 64 |
Data sourced from a study on humimycin A analogs. nih.gov
Another important area of SAR studies for myristic acid analogs has been in the context of protein N-myristoylation, a crucial cellular process where myristic acid is attached to the N-terminal glycine (B1666218) of many proteins. pnas.org To investigate the structural requirements of the fatty acid for this process, analogs of myristic acid with oxygen atoms substituted for methylene (B1212753) groups at various positions (C6, C11, and C13) have been synthesized and studied. pnas.org
For example, studies with a rat fibroblast cell line producing the oncoprotein p60v-src revealed that while some oxygen-substituted analogs were incorporated into this protein, the pattern of labeling of other cellular proteins varied depending on the analog used. pnas.org This suggests that even subtle changes in the fatty acid structure can have profound effects on the biological fate and activity of the proteins they modify. pnas.org
Table 2: Incorporation of Oxygen-Substituted Myristic Acid Analogs into Cellular Proteins
| Analog | Modification | Relative Hydrophobicity | Incorporation into p60v-src |
|---|---|---|---|
| Myristic Acid | None | High | Yes |
| 6-Oxamyristic Acid | Oxygen at C6 | Reduced | Yes |
| 11-Oxamyristic Acid | Oxygen at C11 | Reduced | Yes |
| 13-Oxamyristic Acid | Oxygen at C13 | Reduced | Yes |
This table is a representation of findings from studies on oxygen-substituted myristic acid analogs and their role in protein N-myristoylation. pnas.org
These SAR studies, by generating and evaluating a diverse range of analogs, continue to deepen our understanding of the biological roles of this compound and provide a rational basis for the design of novel molecules with specific biological activities.
Analytical Methodologies for Research on 13r 13 Hydroxymyristic Acid in Biological Systems
Extraction and Sample Preparation from Complex Biological Matrices
The initial and most critical step in the analysis of (13R)-13-hydroxymyristic acid is its extraction from the biological matrix, such as tissues, cells, or biofluids. The choice of extraction method is paramount as it directly influences the recovery and purity of the analyte. The primary goals are to efficiently lyse cells, liberate the lipid content, and separate it from other interfering biomolecules like proteins and carbohydrates.
Commonly employed methods are based on liquid-liquid extraction (LLE) protocols that utilize a mixture of polar and non-polar solvents. The classic Folch and Bligh & Dyer methods, or variations thereof, are considered gold standards for total lipid extraction from animal tissues and fluids. mdpi.comchromatographyonline.com These methods typically use a chloroform/methanol (B129727) solvent system. For instance, in the analysis of adipose tissue, a sample can be homogenized in a chloroform/methanol (2:1, v/v) mixture, followed by centrifugation to collect the lipid-containing supernatant. rsc.org This process is often repeated to ensure exhaustive extraction. rsc.org For biofluids like serum, a simple protein precipitation step using a solvent like methanol or acetonitrile (B52724) can be employed to remove the bulk of proteins before further processing. semanticscholar.orgmitoproteome.org
In many biological systems, fatty acids, including hydroxylated variants, are present as esters within complex lipids (e.g., triglycerides, phospholipids) or are linked to other macromolecules. researchgate.net To analyze the total pool of this compound, a hydrolysis step, often saponification using a base like potassium hydroxide (B78521) (KOH) in an ethanolic solution, is necessary to release the free fatty acids (FFAs). nih.gov Alternatively, acid hydrolysis using hydrochloric acid (HCl) can be performed, followed by extraction of the liberated FFAs with a non-polar solvent like diethyl ether. google.com
Following the initial extraction, a sample clean-up and concentration step is often required to remove residual non-lipid contaminants and enrich the analyte of interest. Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.gov SPE can effectively separate FFAs from other lipid classes and interfering substances. researchgate.net Various sorbents can be used, with aminopropyl-bonded silica (B1680970) columns being particularly effective for isolating FFAs from complex mixtures prior to analysis. researchgate.net
Table 1: Overview of Extraction and Sample Preparation Techniques
| Method | Principle | Typical Solvents/Reagents | Application Example | Reference(s) |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of lipids between immiscible solvent phases. | Chloroform/Methanol/Water | Extraction of total lipids from adipose tissue. | mdpi.comrsc.org |
| Protein Precipitation | Removal of proteins by denaturation with an organic solvent. | Methanol, Acetonitrile | Pre-treatment of serum samples. | semanticscholar.orgmitoproteome.org |
| Saponification | Base-catalyzed hydrolysis of ester linkages to release free fatty acids. | Potassium Hydroxide (KOH) in Ethanol/Water | Release of FFAs from total microalgal lipids. | nih.gov |
| Acid Hydrolysis | Acid-catalyzed hydrolysis to liberate covalently bound fatty acids. | Hydrochloric Acid (HCl), Diethyl Ether | Release of beta-hydroxy myristic acid from lipopolysaccharides. | google.com |
| Solid-Phase Extraction (SPE) | Selective retention and elution of analytes on a solid sorbent. | Aminopropyl-bonded silica, Hexane, Ethyl Acetate | Purification of free fatty acids from adipocere. | researchgate.net |
Chromatographic Separation Techniques
Once extracted and prepared, the sample containing this compound is subjected to chromatographic separation. This step is crucial for resolving the target analyte from other structurally similar fatty acids and isomers, which is essential for accurate quantification.
Gas Chromatography (GC)
Gas chromatography is a powerful and widely used technique for the analysis of fatty acids. However, due to the low volatility of free fatty acids, a derivatization step is mandatory to convert them into more volatile and thermally stable forms. researchgate.netnih.gov The most common approach is methylation to form fatty acid methyl esters (FAMEs). nih.govnih.gov This can be achieved using reagents like diazomethane (B1218177) or by heating with methanol in the presence of an acid or base catalyst. researchgate.net For hydroxy fatty acids, the hydroxyl group is also typically derivatized, often through silylation (e.g., forming a trimethylsilyl (B98337) (TMS) ether), to further increase volatility and improve chromatographic peak shape. google.com
The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column. The choice of the column's stationary phase is critical for achieving the desired separation. Columns such as the DB-5MS, which has a (5%-phenyl)-methylpolysiloxane stationary phase, or more polar columns like the Omegawax (polyethylene glycol), are commonly used for FAME analysis. nih.govnih.gov
Liquid Chromatography (LC)
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), offers a significant advantage over GC as it often does not require derivatization, allowing for the analysis of free fatty acids in their native form. semanticscholar.org This simplifies sample preparation and avoids potential artifacts from derivatization reactions. researchgate.net
Reverse-phase (RP) chromatography is the most common mode used for fatty acid analysis, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the molecules. A typical mobile phase for LC analysis of hydroxy fatty acids consists of a gradient mixture of water and organic solvents like acetonitrile and/or isopropanol, often with a small amount of an acid modifier like formic acid to ensure the analytes are in their protonated form for better retention and peak shape. nih.gov For example, a gradient might involve mobile phase A (0.1% formic acid in water:acetonitrile) and mobile phase B (0.1% formic acid in acetonitrile:isopropanol:water). nih.gov
Mass Spectrometry (MS)-Based Detection and Quantification
Mass spectrometry is the preferred detection method coupled with chromatography for the analysis of this compound due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.
GC-MS and GC-TOF/MS for Targeted Metabolomics
When coupled with gas chromatography, mass spectrometry (GC-MS) provides a robust platform for the targeted analysis of this compound. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI) ionization. rsc.org The resulting mass spectrum contains a unique fragmentation pattern that serves as a chemical fingerprint for identification. This identification can be confirmed by comparing the spectrum and retention time with that of an authentic standard and by searching spectral libraries like the NIST library. rsc.org
For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored. This significantly enhances sensitivity and selectivity compared to full-scan mode. Time-of-flight (TOF) mass analyzers (GC-TOF/MS) offer high-speed data acquisition and mass accuracy, making them well-suited for targeted metabolomics studies that aim to quantify a defined set of metabolites, including specific free fatty acids, with high precision. nih.gov
LC-HRMS and UPLC-MS/MS for Targeted and Untargeted Lipidomics Profiling
The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for both targeted and untargeted lipidomics. HRMS instruments, such as Orbitrap or TOF analyzers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an ion, greatly increasing confidence in compound identification. semanticscholar.orgnih.gov This is particularly valuable in untargeted profiling, where the goal is to detect and identify as many lipids as possible in a sample.
For targeted quantification, tandem mass spectrometry (MS/MS), often performed on a triple quadrupole or Q-TOF instrument, is the gold standard. In a UPLC-MS/MS setup, the first mass analyzer selects the precursor ion of this compound, which is then fragmented in a collision cell. A second mass analyzer then monitors for specific, characteristic product ions. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is exceptionally selective and sensitive, enabling precise quantification even at very low concentrations in complex biological matrices. nih.govnih.gov
Table 2: Comparison of Mass Spectrometry-Based Analytical Platforms
| Platform | Derivatization | Ionization | Typical Application | Key Advantages | Reference(s) |
|---|---|---|---|---|---|
| GC-MS | Required (e.g., Methylation, Silylation) | Electron Impact (EI) | Targeted quantification of known fatty acids. | High chromatographic resolution, extensive spectral libraries. | rsc.orggoogle.com |
| GC-TOF/MS | Required | Electron Impact (EI) | Targeted and untargeted metabolomics. | High mass accuracy, fast data acquisition. | nih.gov |
| LC-HRMS | Often not required | Electrospray (ESI) | Untargeted lipidomics, compound identification. | High mass accuracy, analysis of native compounds. | semanticscholar.orgnih.gov |
| UPLC-MS/MS | Often not required | Electrospray (ESI) | Highly sensitive and specific targeted quantification. | Superior sensitivity and selectivity (SRM/MRM). | nih.govnih.gov |
Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance for Structural Elucidation of Related Compounds)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of organic compounds. measurlabs.com It is particularly valuable for the structural elucidation of novel or unknown fatty acid derivatives, including hydroxy fatty acids.
Key Principles and Applications in Hydroxy Fatty Acid Research:
¹H NMR Spectroscopy : Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their chemical environment. For a hydroxy fatty acid like this compound, ¹H NMR can help determine the position of the hydroxyl group along the fatty acid chain by analyzing the chemical shifts and splitting patterns of the protons attached to the carbon bearing the hydroxyl group and adjacent carbons.
¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) offers a wider spectral range and provides a distinct signal for each unique carbon atom in a molecule, making it less prone to signal overlap compared to ¹H NMR. mdpi.com This technique is instrumental in confirming the carbon skeleton of the fatty acid and the precise location of the hydroxyl group. The chemical shift of the carbon atom bonded to the hydroxyl group is a key indicator of its position. pressbooks.pub
While NMR is a definitive method for structure determination, its application can be limited by the need for relatively pure samples and its lower sensitivity compared to mass spectrometry. measurlabs.commdpi.com Therefore, it is often used in conjunction with other analytical methods for comprehensive characterization.
Table 1: Application of NMR Techniques in Hydroxy Fatty Acid Analysis
| NMR Technique | Information Provided | Application in Hydroxy Fatty Acid Analysis |
| ¹H NMR | Chemical environment and connectivity of protons. | Determination of the position of the hydroxyl group and stereochemistry. |
| ¹³C NMR | Number and type of carbon atoms. | Confirmation of the carbon backbone and precise location of the hydroxyl group. mdpi.com |
| 2D NMR (e.g., COSY, HMQC) | Correlation between protons and carbons. | Unambiguous structural elucidation and assignment of all spectral signals. |
Immunochemical Detection Methods (e.g., Enzyme Immunoassays for Related Hydroxy Fatty Acids)
Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISAs), offer high specificity and sensitivity for the detection and quantification of specific molecules, including hydroxy fatty acids, in biological samples. These methods rely on the highly specific binding interaction between an antibody and its target antigen.
Development and Application of Immunoassays for Hydroxy Fatty Acids:
Antibody Production : The development of an immunoassay begins with the production of antibodies that can specifically recognize the target hydroxy fatty acid. This often involves synthesizing a hapten, a small molecule that mimics the structure of the target analyte, and conjugating it to a larger carrier protein to elicit an immune response in an animal model.
Assay Principle : In a competitive ELISA, the sample containing the target hydroxy fatty acid is mixed with a known amount of enzyme-labeled hydroxy fatty acid and added to a microplate well coated with antibodies specific to the hydroxy fatty acid. The free and enzyme-labeled analytes compete for binding to the limited number of antibody sites. After a washing step to remove unbound components, a substrate is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of the target hydroxy fatty acid in the sample.
Research Applications : Immunoassays have been successfully developed for the detection of various lipid-derived molecules. For instance, a monoclonal antibody has been developed against Nε-(propanoyl)lysine (PRL), a product of the reaction between oxidized n-3 polyunsaturated fatty acids and lysine, enabling its detection in biological samples. nih.gov While a specific immunoassay for this compound is not widely reported, the principles of immunoassay development could be applied to create such a tool. These assays would be particularly useful for high-throughput screening of large numbers of biological samples to assess the levels of this specific hydroxy fatty acid.
Table 2: Characteristics of Immunochemical Detection Methods for Hydroxy Fatty Acids
| Feature | Description |
| Specificity | High, due to the specific antibody-antigen interaction. |
| Sensitivity | High, allowing for the detection of low concentrations of the analyte. |
| Throughput | High, suitable for analyzing a large number of samples simultaneously. |
| Sample Requirement | Typically requires minimal sample preparation. |
| Development | Requires the production of specific antibodies, which can be a time-consuming and resource-intensive process. |
Structure Activity Relationship Studies of 13r 13 Hydroxymyristic Acid and Its Structural Variants
Impact of Hydroxyl Group Position on Biological Activity
The location of the hydroxyl group along the acyl chain is a critical determinant of the biological activity of hydroxy fatty acids. Studies on various hydroxy fatty acids have demonstrated that even a minor shift in the hydroxyl position can lead to significant changes in their effects. For instance, in studies of hydroxystearic acids (HSAs), regioisomers with the hydroxyl group at positions 5, 7, and 9 exhibited growth inhibitory activity against several human tumor cell lines, while those with the hydroxyl group at even-numbered positions like 8, 10, and 12 showed reduced activity. researchgate.netresearchgate.net Specifically, 5-HSA not only inhibited proliferation but also induced changes in cell motility and morphology. researchgate.net Similarly, for saturated hydroxy fatty acids (SHFAs) like hydroxypalmitic and hydroxystearic acids, isomers with the hydroxyl group at the 7- and 9-positions showed growth inhibitory effects on cancer cell lines. acs.orgnih.gov
Influence of Stereochemistry on Functional Outcomes
The three-dimensional arrangement of atoms, or stereochemistry, at the chiral center of the hydroxyl group significantly influences the biological functions of hydroxy fatty acids. For (13R)-13-hydroxymyristic acid, the "R" configuration at the 13th carbon is a specific stereoisomer.
Research on related hydroxy fatty acids highlights the importance of this stereospecificity. For instance, in studies of 9-PAHSA, a type of FAHFA, both the (R) and (S) enantiomers were found in mouse adipose tissue, with the (R) enantiomer being more abundant. nih.gov Notably, S-9-PAHSA, but not R-9-PAHSA, was found to potentiate glucose-stimulated insulin (B600854) secretion and glucose uptake, while both stereoisomers exhibited anti-inflammatory effects. nih.gov This demonstrates that different stereoisomers can have distinct or overlapping biological activities.
The following table summarizes the differential activities of stereoisomers for some hydroxy fatty acids:
| Compound | Stereoisomer | Biological Effect |
| 9-PAHSA | S-9-PAHSA | Potentiated glucose-stimulated insulin secretion and glucose uptake. nih.gov |
| R-9-PAHSA | Did not potentiate glucose-stimulated insulin secretion or glucose uptake. nih.gov | |
| Both | Exhibited anti-inflammatory effects. nih.gov | |
| 7-Hydroxystearic acid | 7-(R) | Highest potency in cell growth inhibition and suppressing β-cell death. acs.orgnih.gov |
| Humimycin A analogs | (S) and (R) | Similar antimicrobial activity against S. aureus. nih.govresearchgate.net |
Significance of Acyl Chain Length for Biological Efficacy
The length of the acyl chain is another crucial structural feature that modulates the biological efficacy of hydroxy fatty acids and their derivatives. The 14-carbon backbone of myristic acid in this compound is a key determinant of its properties.
In the context of FAHFAs, the acyl chain length of both the fatty acid and the hydroxy fatty acid components influences their biological activity. nih.gov While specific systematic studies on varying the chain length of 13-hydroxymyristic acid are limited, research on other fatty acids provides valuable insights. For example, the regioselectivity of enzymes that hydroxylate fatty acids, such as cytochrome P450 BM-3, is highly dependent on the chain length of the fatty acid substrate. d-nb.info This suggests that the biological production and subsequent activity of hydroxy fatty acids are intrinsically linked to their chain length.
Furthermore, studies on the antioxidant efficacy of acylated resveratrol (B1683913) have shown that the length of the acyl chain significantly impacts their activity. mdpi.com In general, a negative correlation was observed between acyl chain length and antioxidant activity, potentially due to increased lipophilicity and steric hindrance. mdpi.com
The importance of acyl chain length is also evident in the biosynthesis of lipopeptides like surfactin (B1297464) in Bacillus subtilis. The enzyme YbdT is responsible for supplying 3-hydroxy fatty acids for surfactin biosynthesis, and the chain length of these fatty acids can be manipulated to produce biosurfactants with tailored activities. nih.gov In some bacterial systems, the presence of very long-chain fatty acids in lipopolysaccharides is crucial for symbiotic relationships. uga.edu
Effects of Derivatization on Bioactivity (e.g., Ascaroside modifications, FAHFA esters)
Derivatization of this compound and related hydroxy fatty acids can dramatically alter their biological activity. This is exemplified by the formation of ascarosides and fatty acid esters of hydroxy fatty acids (FAHFAs).
Ascarosides: In the nematode Caenorhabditis elegans, hydroxy fatty acids are key building blocks for a class of signaling molecules called ascarosides. These molecules are formed by linking a fatty-acid-derived side chain to the dideoxysugar ascarylose (B1226638). ebi.ac.uk The biological activity of ascarosides can be profoundly affected by modifications to the fatty acid side chain, which can be of varying lengths and further derivatized. ebi.ac.uk These modifications can result in signaling molecules that are active at extremely low concentrations. ebi.ac.uk
The following table provides examples of how derivatization affects the biological activity of hydroxy fatty acids:
| Derivative Class | Example Modification | Impact on Bioactivity |
| Ascarosides | Linkage to ascarylose and subsequent modifications | Creates highly potent signaling molecules in C. elegans. ebi.ac.uk |
| FAHFA Esters | Esterification with another fatty acid | Generates lipids with antidiabetic and anti-inflammatory properties. nih.govnih.gov |
| Lipopeptides | Incorporation into structures like humimycin | Essential for antimicrobial efficacy. researchgate.net |
Future Directions in 13r 13 Hydroxymyristic Acid Research
Elucidating Undiscovered Biosynthetic Pathways
The complete enzymatic cascade responsible for the synthesis of (13R)-13-hydroxymyristic acid is not yet fully understood. While it is known to be an (omega-1)-hydroxy fatty acid derived from myristic acid (tetradecanoic acid), the specific enzymes and regulatory mechanisms governing its production in various organisms are still to be identified. nih.govebi.ac.uk Future research should focus on:
Identification of Novel Hydroxylases: While cytochrome P450 enzymes are known to be involved in fatty acid hydroxylation in many organisms, the specific P450s or other novel enzymes responsible for the (R)-stereospecific hydroxylation at the C-13 position of myristic acid need to be discovered and characterized. researchgate.net
Pathway Reconstruction in Different Organisms: Comparative genomic and transcriptomic analyses of organisms known to produce this compound can help identify putative biosynthetic gene clusters. Subsequent gene knockout and heterologous expression studies can then validate the function of these genes.
Investigating Precursor Specificity and Regulation: Understanding what determines the selection of myristic acid as a substrate and how the expression and activity of the biosynthetic enzymes are regulated will provide a more complete picture of its production.
Comprehensive Characterization of Biological Roles in Diverse Organisms
The known biological roles of this compound are currently limited, with its primary identification being a human xenobiotic and bacterial metabolite. nih.gov A critical area for future investigation is to broaden our understanding of its functions across a wider range of organisms.
Role in Microbial Pathogenesis and Symbiosis: Given its presence in bacteria, investigating its role in host-pathogen interactions, biofilm formation, and quorum sensing is a promising avenue. Some bacteria produce specialized metabolites that contribute to their pathogenicity. mun.ca
Function in Higher Plants: ω-hydroxy fatty acids are major components of protective biopolymers like cutin and suberin in plants, which act as barriers against water loss and pathogens. researchgate.netresearchgate.net Research is needed to determine if this compound or its derivatives contribute to these structures or have other signaling roles in plant development and defense.
Physiological Significance in Mammals: As a human metabolite, its potential roles in signaling pathways, inflammation, and metabolic regulation warrant in-depth investigation. nih.gov Oxygenated fatty acids are known to be important signaling molecules in mammals. d-nb.info
Development of Advanced Analytical Techniques for Low Abundance Detection
The accurate and sensitive detection of this compound, which is often present in low concentrations within complex biological matrices, presents a significant analytical challenge. Future efforts should be directed towards:
Enhanced Mass Spectrometry-Based Methods: Developing highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods is crucial. nih.govscience.gov This includes the use of advanced techniques like tandem mass spectrometry (MS/MS) for structural elucidation and isotope dilution for accurate quantification. science.gov
Novel Derivatization Strategies: Creating new derivatization reagents that can enhance the ionization efficiency and chromatographic separation of this compound will improve its detectability.
Development of Biosensors: The creation of specific biosensors, potentially based on antibodies or engineered enzymes, could enable real-time and in-situ detection of this molecule in biological systems.
Rational Design of Bioactive Analogs for Specific Research Applications
The synthesis of structural analogs of this compound can be a powerful tool to probe its biological functions and to develop new research probes.
Structure-Activity Relationship Studies: By systematically modifying the structure of this compound—for example, by altering the chain length, the position and stereochemistry of the hydroxyl group, or by introducing other functional groups—researchers can identify the key structural features required for its biological activity. researchgate.net
Development of Probes for Target Identification: Fluorescently labeled or photo-affinity-labeled analogs can be synthesized to identify the specific proteins and receptors that interact with this compound within a cell.
Creation of Agonists and Antagonists: The design and synthesis of potent and selective agonists and antagonists will be invaluable for dissecting the signaling pathways in which this molecule is involved.
Exploration of Inter-Organismal Signaling Pathways Mediated by this compound and its Derivatives
There is a growing appreciation for the role of small molecules in mediating communication between different organisms. Future research should explore the possibility that this compound and its derivatives act as semiochemicals.
Investigating Microbial-Plant Interactions: Research could focus on whether plants or microbes release this compound to influence the behavior of the other, for instance, in symbiotic relationships or during pathogenic encounters. researchgate.net
Role in Insect-Plant Communication: Some fatty acid derivatives are known to be involved in insect pheromones and plant defense signaling in response to herbivory. Investigating a potential role for this compound in these interactions is warranted.
Exploring Communication in Marine Environments: Given the vast chemical diversity in marine ecosystems, exploring the presence and function of this compound in marine bacteria, algae, and invertebrates could reveal novel signaling pathways.
Q & A
Q. How is the absolute configuration of (13R)-13-hydroxymyristic acid determined experimentally?
The absolute configuration at the C-13 position is typically resolved using a combination of NMR spectroscopy, X-ray crystallography, and chemical degradation. For example, in related compounds like (−)-gambogic acid, the 13R configuration was confirmed via single-crystal X-ray diffraction and corroborated by HMBC/ROESY NMR data to assign stereochemistry. Chemical degradation pathways, such as selective oxidation or epimerization, can further validate stereochemical assignments .
Q. What synthetic methodologies are used to produce enantiomerically pure this compound?
Chiral pool synthesis is a common strategy, where a chiral starting material with predefined stereochemistry is used to install the R-configuration at C-13. For instance, stereoselective Z-Wittig reactions and alkyne reductions have been employed to synthesize geometrically pure alkene intermediates in structurally similar compounds like 13R-HDPA. These methods ensure retention of stereochemical integrity during synthesis .
Q. How can NMR spectroscopy distinguish between (13R) and (13S) epimers of hydroxymyristic acid?
ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOE (Nuclear Overhauser Effect) correlations are critical. For example, in (−)-gambogic acid, ROESY data revealed spatial proximity between protons adjacent to C-13 and other chiral centers, enabling differentiation of 13R and 13S configurations. Coupling constants (J-values) in 1H NMR also provide insights into dihedral angles influenced by stereochemistry .
Advanced Research Questions
Q. How do researchers resolve contradictions in bioactivity data for this compound derivatives?
Contradictions often arise from impurities or incomplete stereochemical characterization. Rigorous purity assessment (e.g., HPLC ≥95%) and independent validation of bioassays are essential. For example, synthetic 13R-HDPA was cross-validated against endogenous samples using LC/MS-MS metabololipidomics to ensure bioactivity correlations were not artifactual .
Q. What strategies are used to confirm the enzymatic origin of this compound in biosynthetic pathways?
Isotopic labeling (e.g., 13C or 2H) and recombinant enzyme assays are key. In studies on resolvins, human recombinant COX-2 was incubated with labeled precursors to trace hydroxylation at C-13. Knockout models or enzyme inhibitors further validate specific enzymatic contributions .
Q. How can computational methods complement experimental data in stereochemical analysis?
Electronic Circular Dichroism (ECD) calculations, matched with experimental CD spectra, provide stereochemical validation. For (−)-gambogic acid, density functional theory (DFT)-calculated ECD spectra aligned with experimental data to confirm the 13R configuration. Molecular docking studies also predict enzyme-substrate interactions guiding hydroxylation .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices?
Matrix effects and isomer interference are major hurdles. LC/MS-MS with multiple reaction monitoring (MRM) improves specificity. For example, 13R-HDPA was quantified in neutrophil incubations using MRM transitions optimized for its fragmentation pattern, with deuterated internal standards correcting for ion suppression .
Methodological Considerations
Q. How should researchers design experiments to replicate published synthesis protocols for this compound?
- Step 1: Validate starting material stereochemistry (e.g., chiral GC or polarimetry).
- Step 2: Monitor reaction intermediates via TLC or inline IR spectroscopy.
- Step 3: Use orthogonal purification (e.g., silica chromatography followed by crystallization) to eliminate diastereomers.
- Step 4: Confirm final product configuration via X-ray or NOESY .
Q. What criteria ensure robust statistical analysis in bioactivity studies of this compound?
Q. How can researchers address reproducibility issues in stereoselective syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
